Tricyclohexyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclohexyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide typically involves the reaction of tricyclohexylphosphine with a suitable isoindole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary depending on the specific synthetic route chosen .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Tricyclohexyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The bromide ion can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of new compounds with different functional groups .
Scientific Research Applications
Tricyclohexyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Tricyclohexyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and reactions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl) compound
Uniqueness: Tricyclohexyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide stands out due to its phosphanium core and the presence of the isoindole group. This combination imparts unique chemical properties and reactivity, making it distinct from other similar compounds .
Properties
CAS No. |
65273-50-9 |
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Molecular Formula |
C28H41BrNO2P |
Molecular Weight |
534.5 g/mol |
IUPAC Name |
tricyclohexyl-[2-(1,3-dioxoisoindol-2-yl)ethyl]phosphanium;bromide |
InChI |
InChI=1S/C28H41NO2P.BrH/c30-27-25-18-10-11-19-26(25)28(31)29(27)20-21-32(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24;/h10-11,18-19,22-24H,1-9,12-17,20-21H2;1H/q+1;/p-1 |
InChI Key |
IJMVWWUPAVSJKI-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)[P+](CCN2C(=O)C3=CC=CC=C3C2=O)(C4CCCCC4)C5CCCCC5.[Br-] |
Origin of Product |
United States |
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